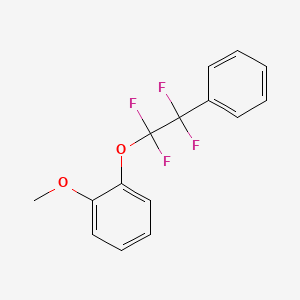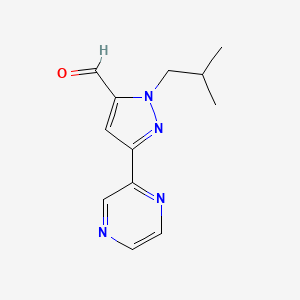
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrazine-2-carboxaldehyde with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrazoles.
Scientific Research Applications
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar in structure but with a different position of the aldehyde group, leading to different reactivity and applications.
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol:
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)7-16-10(8-17)5-11(15-16)12-6-13-3-4-14-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
MEADNLPCEUSGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


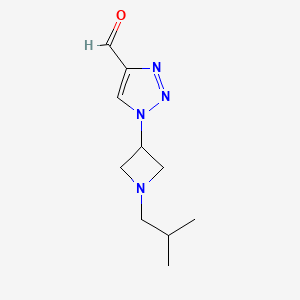
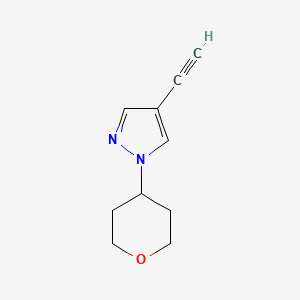
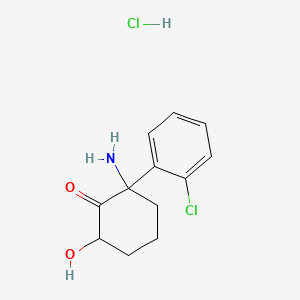
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)

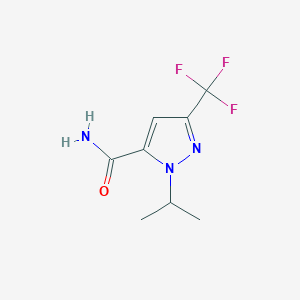
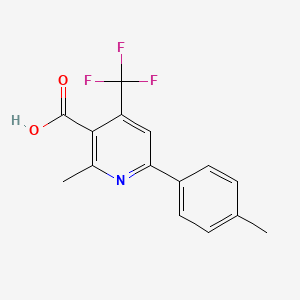
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
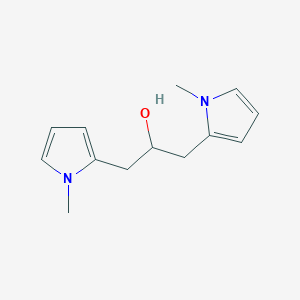

![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)

